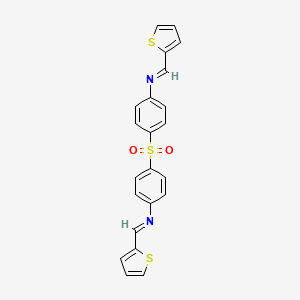

P-(N-(2-Thenylidene)amino)phenyl sulfone

Description

Overview of Schiff Base Compounds and their Structural Diversity

Schiff bases, named after the German chemist Hugo Schiff who first described them in 1864, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an imine or azomethine group. ijcce.ac.ir These compounds are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. ijcce.ac.ir The general structure of a Schiff base is R¹R²C=NR³, where R¹, R², and R³ are various organic substituents. This variability in the R groups gives rise to an immense structural diversity within the Schiff base family, allowing for the fine-tuning of their electronic and steric properties. nih.gov This versatility makes them valuable ligands in coordination chemistry, as they can form stable complexes with a wide range of metal ions. nih.gov

Significance of Sulfone Moieties in Organic and Materials Chemistry

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a key functional group in both organic synthesis and materials science. iomcworld.com The strong electron-withdrawing nature of the sulfonyl group significantly influences the chemical reactivity of adjacent parts of a molecule. iomcworld.com In medicinal chemistry, the sulfone moiety is a constituent of several important drugs, most notably the antibiotic dapsone (B1669823). researchgate.netwikipedia.org In materials science, polymers incorporating sulfone groups, such as polysulfones, are known for their high thermal stability, mechanical strength, and resistance to chemical degradation, making them valuable in engineering applications. iomcworld.com

Historical Context and Evolution of Thiophene-Derived Schiff Bases

The history of thiophene (B33073) chemistry dates back to its discovery in 1882 by Viktor Meyer. nih.gov Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of benzene (B151609) and is a common scaffold in many pharmaceutically active compounds. nih.govcognizancejournal.com The incorporation of thiophene into Schiff bases has been a subject of interest for many years, driven by the potential for synergistic biological activities. acs.org Early research focused on the synthesis and characterization of these compounds, while more recent studies have explored their diverse applications, including their use as antimicrobial and anticancer agents. ijcce.ac.iracs.org The development of thiophene-derived Schiff bases has been propelled by the need for new therapeutic agents with improved efficacy and reduced side effects. nih.govacs.org

Rationale for Research on the P-(N-(2-Thenylidene)amino)phenyl Sulfone Scaffold

The scientific rationale for investigating the this compound scaffold is rooted in the established biological activities of its constituent parts. The sulfone moiety, present in the well-known antibacterial drug dapsone (4,4'-diaminodiphenyl sulfone), provides a strong foundation for antimicrobial potential. researchgate.netresearchgate.net Dapsone was first synthesized in 1908 and its antibacterial properties were discovered in 1937. researchgate.net It has since been a cornerstone in the treatment of leprosy and other infectious diseases. researchgate.netnih.gov

The thiophene ring, on the other hand, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Thiophene-containing Schiff bases have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijcce.ac.ircognizancejournal.comacs.org

By combining the phenyl sulfone backbone with a thiophene-containing Schiff base, researchers aim to create a hybrid molecule that may exhibit enhanced or novel biological activities. The imine linkage provides a point of structural diversity, allowing for the synthesis of a library of related compounds with potentially different pharmacological profiles. The investigation of this compound and its analogs is therefore a logical step in the quest for new and effective therapeutic agents. acs.orgtandfonline.com

Detailed Research Findings

While specific research dedicated solely to this compound is not widely published, a significant body of work on analogous compounds provides a strong basis for understanding its synthesis and potential properties. The synthesis would likely follow the established method for Schiff base formation: the condensation of an amine with an aldehyde. In this case, 4-aminophenyl sulfone would be reacted with thiophene-2-carboxaldehyde.

The following tables present representative data from studies on structurally similar thiophene-based Schiff bases and dapsone-derived Schiff bases, which can be considered analogous to the target compound.

Table 1: Representative Spectroscopic Data for Analogous Thiophene-Based Schiff Bases

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |

| (E)-N'-(thiophen-2-ylmethylene)nicotinohydrazide | 8.38 (s, 1H, N=CH), 7.06-7.38 (m, 3H, Thiophene-H) | 161.6 (-N=CH-), 128.3-136.2 (Thiophene-C) | 1627 (C=N), 1430 (C=C)thiophene |

| N-(thiophen-2-ylmethylene)aniline | 8.58 (s, 1H, CH=N), 7.15-7.87 (m, aromatic-H) | Not specified | 1613 (C=N) |

| 2-[(2-hydroxy-5-thiophen-2-yl-benzylidene)-amino]-6-methyl-benzoic acid | Not specified | Not specified | 1650-1430 (C=C), Not specified (C=N) |

Data sourced from studies on various thiophene-based Schiff bases for illustrative purposes. mdpi.comresearchgate.net

Table 2: Representative Thermal Analysis Data for Analogous Sulfone-Containing Schiff Base Complexes

| Complex | Decomposition Stage 1 (°C) | Decomposition Stage 2 (°C) | Final Residue |

| [Co(L)(H₂O)₂] | 150-180 | 181-340 | CoO |

| [Cu(L)] | 200-250 | Not specified | CuO |

| [Zn(L)] | 200-250 | Not specified | ZnO |

L represents a Schiff base ligand derived from dapsone. Data is illustrative of the thermal stability of similar structures.

Structure

3D Structure

Properties

CAS No. |

102468-05-3 |

|---|---|

Molecular Formula |

C22H16N2O2S3 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

1-thiophen-2-yl-N-[4-[4-(thiophen-2-ylmethylideneamino)phenyl]sulfonylphenyl]methanimine |

InChI |

InChI=1S/C22H16N2O2S3/c25-29(26,21-9-5-17(6-10-21)23-15-19-3-1-13-27-19)22-11-7-18(8-12-22)24-16-20-4-2-14-28-20/h1-16H |

InChI Key |

ATGSMFVSXNRYQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CS4 |

Origin of Product |

United States |

Precision Synthetic Methodologies for P N 2 Thenylidene Amino Phenyl Sulfone and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For P-(N-(2-Thenylidene)amino)phenyl sulfone, the primary disconnection occurs at the imine (C=N) bond. This disconnection is strategically advantageous as it breaks the molecule into two readily accessible precursors: thiophene-2-carbaldehyde (B41791) and p-aminophenyl sulfone.

This approach is based on the well-established formation of Schiff bases from aldehydes and primary amines. The carbon-nitrogen double bond of the target molecule is retrosynthetically cleaved, leading to the thiophene-2-carbaldehyde, which provides the thenylidene fragment, and p-aminophenyl sulfone, which forms the aminophenyl sulfone moiety. Both of these precursor molecules are either commercially available or can be synthesized through straightforward and well-documented procedures.

Optimized Synthesis of this compound

The synthesis of this compound is efficiently achieved through the direct condensation of its precursors.

The core reaction for synthesizing this compound involves the condensation of thiophene-2-carbaldehyde with p-aminophenyl sulfone. This reaction is a classic example of Schiff base formation, where the amino group of the sulfone attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine linkage. orientjchem.org

The general reaction is versatile and can be applied to a variety of substituted anilines and aminophenyl sulfones to produce a library of related Schiff bases. orientjchem.orgorientjchem.org For instance, various substituted anilines can be condensed with thiophene-2-carbaldehyde to yield the corresponding 2-thiophenylidine substituted anilines. orientjchem.org The successful formation of the Schiff base is often confirmed by spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, which shows the characteristic C=N stretching frequency, and the disappearance of the C=O band from the starting aldehyde. nih.gov

To maximize the yield and purity of this compound, optimization of the reaction conditions is crucial. Key parameters that are often adjusted include the choice of solvent, the use of a catalyst, reaction temperature, and reaction time.

Commonly, the condensation is carried out in a polar solvent like ethanol. orientjchem.org The addition of a catalytic amount of a strong acid, such as concentrated sulfuric acid, can significantly accelerate the rate of reaction. orientjchem.orgresearchgate.net The reaction is typically performed under reflux to ensure it goes to completion. bohrium.com In some cases, green chemistry approaches have been employed, such as performing the synthesis without any catalyst or solvent, which can lead to high yields in a shorter time frame. The optimal conditions often involve using stoichiometric amounts of the reactants to ensure complete conversion. bohrium.com

Below is a table summarizing typical reaction conditions for the synthesis of thiophene-based Schiff bases:

| Parameter | Condition | Purpose |

| Reactants | Thiophene-2-carbaldehyde, Substituted Aminophenyl Sulfone | Formation of the imine bond |

| Solvent | Ethanol, Benzene (B151609) | To dissolve reactants and facilitate the reaction |

| Catalyst | Concentrated H₂SO₄, Acetic Acid | To protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic |

| Temperature | Reflux | To increase the reaction rate |

| Reaction Time | Varies (e.g., 5-7 hours) nih.gov | To ensure the reaction proceeds to completion |

Synthesis of Structural Analogues and Derivatives

The versatility of the Schiff base synthesis allows for the preparation of a wide range of structural analogues and derivatives of this compound by modifying either the phenyl sulfone part or the thiophene (B33073) ring.

Analogues can be synthesized by starting with different substituted aminophenyl sulfones. For example, new sulfones that are analogues of bis-(4-aminophenyl)sulfone (dapsone) have been synthesized where one of the benzene rings is replaced by a diazine nucleus like pyrimidine, pyrazine, or pyridazine. nih.gov These modifications can be achieved by reacting sodium p-amino- or p-acetamidobenzenesulfinate with the corresponding halo-diazine. nih.gov Furthermore, the amino group's position on the phenyl ring can be varied, such as using 2-aminobenzoic acid to react with 2-thiophene carboxaldehyde. nih.gov The introduction of different substituents on the phenyl ring of the aminophenyl sulfone can also be achieved.

The synthesis of these modified sulfones often involves multi-step processes. For instance, the preparation of 2-aminodiphenylsulfone derivatives can start from o-nitrochlorobenzene, which is reacted to form a sulfide (B99878) and then oxidized to the sulfone, followed by reduction of the nitro group. google.com

Modifications to the thiophene ring of thiophene-2-carbaldehyde provide another avenue for creating structural analogues. Substituted thiophene-2-carbaldehydes can be used as starting materials. For example, Schiff bases have been synthesized using 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is then reacted with various aldehydes. nih.gov This demonstrates that complex thiophene systems can be incorporated into the Schiff base structure.

The synthesis of these derivatized thiophenes can be complex. For instance, the Gewald synthesis can be used to prepare substituted 2-aminothiophenes from a ketone, malononitrile, a base, and sulfur powder. nih.gov These modified thiophenes can then undergo condensation with aminophenyl sulfones to yield the desired Schiff base analogues.

Introduction of Diverse Substituents

The functionalization of this compound analogues is a key area of research, enabling the fine-tuning of their chemical and physical properties. This is often achieved by introducing various substituents onto the phenyl ring of the sulfone precursor or by utilizing different aldehydes in the condensation step.

Research into the synthesis of analogous sulfone compounds has demonstrated the successful incorporation of a variety of substituents. For instance, in the synthesis of analogues of bis-(4-aminophenyl)sulfone, one of the benzene rings has been replaced with heterocyclic systems such as pyrimidine, pyrazine, or pyridazine. nih.gov These heterocyclic nuclei have been further substituted with groups like amino, methoxy, methyl, and halogens. nih.gov The primary synthetic route for these modifications often involves the reaction of a sodium p-aminobenzenesulfinate or p-acetamidobenzenesulfinate with a corresponding halodiazine. nih.gov

In a different approach, the synthesis of novel phenyl sulfonamide derivatives has been achieved using 4-amino-N-(thiazol-2-yl)benzenesulfonamide as a key intermediate, highlighting the possibility of incorporating complex heterocyclic substituents. Further modifications can be made to the amino group. For example, the synthesis of N-phenyl sulfonamide analogues has been accomplished starting from an aniline (B41778) key intermediate, which can then be reacted with various functionalized anhydrides. mdpi.com

The following table summarizes the types of substituents that have been incorporated into analogous phenyl sulfone structures, providing a predictive framework for the potential diversity of this compound analogues.

| Substituent Type | Position of Substitution | Precursor/Reagent Example |

| Heterocyclic Rings | Phenyl Ring Replacement | Halodiazines (pyrimidine, pyrazine, pyridazine) nih.gov |

| Alkoxy Groups | Heterocyclic Ring | Methoxy-substituted halodiazine nih.gov |

| Alkyl Groups | Heterocyclic Ring | Methyl-substituted halodiazine nih.gov |

| Halogens | Heterocyclic Ring | Halogenated halodiazine nih.gov |

| Imides | Amino Group of Phenyl Sulfone | Functionalized anhydrides mdpi.com |

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of sulfone-containing compounds. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Methods

Solvent-free synthesis offers a significant green advantage by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. Mechanochemical techniques, where reactions are induced by mechanical energy (e.g., grinding), have been successfully employed for the synthesis of related compounds like p-nitrophenyl hydrazones. researchgate.net This method involves the direct condensation of p-nitrophenyl hydrazine (B178648) with various aromatic aldehydes. researchgate.net The benefits of this approach include high efficiency, simplicity, short reaction times, the absence of a catalyst, and the production of pure, unsolvated products. researchgate.net

A similar solvent-free approach could be envisioned for the synthesis of this compound, involving the direct reaction of 4-aminophenyl sulfone and 2-thenaldehyde under mechanochemical conditions. This would represent a significant step towards a more environmentally benign synthesis of this class of compounds. Research on the solvent-free synthesis of N-sulfonylformamidines from sulfonamide derivatives further supports the feasibility of this approach for sulfone-containing molecules. researchgate.net

Catalytic Synthesis Protocols

Catalytic methods are a cornerstone of green chemistry, offering pathways to new reactions and enhancing the efficiency of existing ones. In the context of sulfone chemistry, visible-light-induced photoredox catalysis has emerged as a powerful tool. mdpi.com This technique allows for the generation of sulfonyl radicals from readily available sulfonyl chlorides under mild conditions, which can then participate in various transformations. mdpi.com For instance, the regioselective cascade sulfonylation-cyclization of 1,5-dienes has been achieved using this method. mdpi.com

While not a direct synthesis of the title compound, these catalytic protocols for forming carbon-sulfone bonds are highly relevant. For example, the synthesis of the 4-aminophenyl sulfone precursor could potentially be achieved using advanced catalytic cross-coupling reactions. Furthermore, catalytic methods can be employed for the synthesis of substituted precursors, thereby expanding the diversity of accessible analogues. The use of catalysts such as palladium on carbon (Pd/C) for hydrogenation steps in the synthesis of related amino-phenyl compounds also represents a common catalytic application. researchgate.net

The following table outlines green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Green Chemistry Approach | Specific Method | Key Advantages |

| Solvent-Free Synthesis | Mechanochemical Condensation researchgate.net | Eco-friendly, efficient, simple, rapid, catalyst-free, pure products researchgate.net |

| Catalytic Synthesis | Visible-Light Photoredox Catalysis mdpi.com | Mild reaction conditions, high regioselectivity mdpi.com |

| Catalytic Synthesis | Catalytic Hydrogenation researchgate.net | Efficient reduction of nitro groups to amines researchgate.net |

Comprehensive Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of the molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a detailed picture of the atomic arrangement can be constructed.

The ¹H NMR spectrum of P-(N-(2-Thenylidene)amino)phenyl sulfone provides crucial information about the different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the protons of the phenyl and thiophene (B33073) rings, as well as the imine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imine (CH=N) | 8.5 - 9.0 | s | - |

| Thiophene H5 | 7.6 - 7.8 | d | ~5.0 |

| Thiophene H3 | 7.4 - 7.6 | d | ~3.5 |

| Thiophene H4 | 7.1 - 7.3 | dd | ~5.0, ~3.5 |

| Phenyl H (ortho to SO₂) | 7.8 - 8.0 | d | ~8.5 |

| Phenyl H (ortho to N) | 7.2 - 7.4 | d | ~8.5 |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Key signals in the ¹³C NMR spectrum would include the imine carbon, the carbons of the phenyl and thiophene rings, and the carbons attached to the sulfone group. The imine carbon (C=N) is expected to appear in the downfield region, typically between 150 and 165 ppm. The carbons of the aromatic rings will resonate in the 110-150 ppm range, with their specific shifts influenced by the electron-withdrawing sulfone group and the imine substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imine (C=N) | 155 - 165 |

| Phenyl C (ipso to SO₂) | 140 - 145 |

| Phenyl C (ipso to N) | 150 - 155 |

| Phenyl C (ortho to SO₂) | 128 - 132 |

| Phenyl C (ortho to N) | 120 - 125 |

| Thiophene C2 | 140 - 145 |

| Thiophene C3 | 128 - 132 |

| Thiophene C4 | 126 - 130 |

| Thiophene C5 | 130 - 135 |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY experiments would reveal the coupling relationships between protons, helping to trace the connectivity within the phenyl and thiophene rings.

HSQC spectra would establish direct one-bond correlations between protons and their attached carbons.

While specific experimental 2D NMR data for this compound is not available in the surveyed literature, the application of these techniques is standard practice for the complete structural elucidation of novel compounds. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the key functional groups.

A strong absorption band corresponding to the C=N stretching vibration of the imine group is a key diagnostic feature and is typically observed in the region of 1600-1630 cm⁻¹. The sulfone group (SO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-S stretching of the thiophene ring usually appears in the 600-800 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Imine C=N Stretch | 1630 - 1600 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric SO₂ Stretch | 1350 - 1300 | Strong |

| Symmetric SO₂ Stretch | 1180 - 1140 | Strong |

| C-N Stretch | 1250 - 1180 | Medium |

| C-S Stretch (Thiophene) | 800 - 600 | Medium to Weak |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FTIR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the sulfone group is expected to be a strong and sharp band. The aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in Raman spectra. The C=N imine stretch, while observable, may be weaker than in the FTIR spectrum. The symmetric C-S-C stretching of the thiophene ring would also be a characteristic Raman band. A comprehensive Raman analysis would aid in a more complete vibrational assignment when used in conjunction with FTIR data. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the conjugated π-electron system of the molecule, which is primarily responsible for its absorption and emission properties.

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its chromophores. The extensive conjugation across the thenylidene, amino, phenyl, and sulfone moieties allows for various π → π* and n → π* transitions. The aromatic rings (phenyl and thiophene) and the imine (C=N) groups contain π-electrons that can be excited to higher energy π* orbitals, typically resulting in strong absorption bands in the UV region. The non-bonding electrons (n) on the nitrogen and sulfur atoms can undergo n → π* transitions, which are generally weaker and may appear as shoulders on the main absorption bands.

The sulfone group (SO₂) acts as an electron-withdrawing group and can influence the energy of these transitions. Studies on related aromatic sulfone compounds, such as Dapsone (B1669823), show characteristic absorption maxima. nist.gov Oxidation of a sulfide (B99878) to a sulfone typically leads to a blue shift (a shift to shorter wavelengths) in the absorption spectrum. researchgate.net While specific experimental spectra for this compound are not widely published, the expected absorption maxima can be inferred from its constituent parts.

Table 1: Expected Electronic Transitions and Absorption Regions

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Thiophene Ring | π → π* | 230-270 |

| Phenyl Ring | π → π* | 200-280 |

| Imine (C=N) | n → π, π → π | 220-300 |

Fluorescence in a molecule like this compound arises from the emission of light as the molecule relaxes from an excited electronic state back to its ground state. The presence of an extended conjugated system of aromatic and heteroaromatic rings suggests that the compound is likely to be fluorescent. The diphenyl sulfone core, in particular, is known to enhance the fluorescence properties of molecules. researchgate.net

The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The efficiency of fluorescence, or quantum yield, is influenced by the rigidity of the molecular structure and the nature of the solvent. While specific fluorescence data for this compound is scarce, studies on other structurally related amino-substituted heterocyclic compounds confirm their fluorescent properties, often emitting in the blue region of the visible spectrum. researchgate.netnih.gov The fluorescence behavior would be sensitive to environmental factors such as solvent polarity and pH due to potential intramolecular charge transfer (ICT) character.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a definitive technique for determining the molecular weight and providing evidence for the structural arrangement of a compound. For this compound (Molecular Formula: C₂₂H₁₆N₂O₂S₃), the exact monoisotopic mass is 436.03738 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision.

While experimental spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts that could be observed in an electrospray ionization (ESI) mass spectrum have been calculated. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct Form | Predicted m/z |

|---|---|

| [M+H]⁺ | 437.04466 |

| [M+Na]⁺ | 459.02660 |

| [M-H]⁻ | 435.03010 |

| [M]⁺ | 436.03683 |

Data sourced from predicted values. uni.lu

The fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the C=N imine bonds and the C-S bonds adjacent to the sulfone group, leading to characteristic fragment ions.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula. For this compound, with the molecular formula C₂₂H₁₆N₂O₂S₃ and a molecular weight of 436.58 g/mol , the theoretical elemental composition can be precisely calculated. uni.lusigmaaldrich.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 22 | 264.242 | 60.53 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 3.69 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 6.42 |

| Oxygen | O | 15.999 | 2 | 31.998 | 7.33 |

| Sulfur | S | 32.065 | 3 | 96.195 | 22.03 |

| Total | | | | 436.577 | 100.00 |

Experimental values from an elemental analyzer that fall within a narrow margin (typically ±0.4%) of these theoretical percentages would provide strong evidence for the successful synthesis and purity of the compound.

Advanced Crystallographic Analysis and Solid State Structural Investigations

Supramolecular Architecture and Intermolecular Interactions

Van der Waals Forces and Crystal Packing Motifs

Further experimental research, specifically the growth of single crystals of P-(N-(2-Thenylidene)amino)phenyl sulfone and their analysis via X-ray diffraction, is required to provide the data necessary for the comprehensive structural elucidation requested.

Influence of Structural Modifications on Crystal Engineering

There is currently no available research that specifically details the influence of structural modifications on the crystal engineering of this compound. Studies on related classes of compounds, such as N,N'-diphenylurea derivatives, have demonstrated that intermolecular interactions can be influenced by strategic structural changes, but direct analogous data for the target compound is absent. researchgate.net

Polymorphism and Crystallinity Studies

A thorough search has revealed no published studies on the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development. However, no distinct polymorphic forms of this specific sulfone compound have been reported or characterized.

Microscopic Characterization of Solid-State Forms

Detailed morphological analysis of the solid-state forms of this compound using high-resolution microscopy techniques is not documented in available literature.

Scanning Electron Microscopy (SEM)

No SEM micrographs or related morphological data for this compound have been published. This technique is instrumental in visualizing the surface topography and morphology of solid materials, but has not been applied to this compound in any accessible research.

Atomic Force Microscopy (AFM)

Similarly, there are no records of AFM studies conducted on this compound. AFM provides nanoscale resolution imaging of surfaces, and while it is a powerful tool for characterizing materials, its application to this particular compound has not been reported. nih.gov

Theoretical Investigations and Computational Chemistry of P N 2 Thenylidene Amino Phenyl Sulfone

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state properties of molecules with a high degree of accuracy.

A study on dapsone (B1669823) Schiff base derivatives provides insight into the stability of different conformers. For instance, it was found that the conformer of one of the studied compounds possessed the highest energy, indicating lower stability compared to other derivatives at the same level of theory. eurjchem.comresearchgate.net The total energy and binding energy are key indicators of molecular stability.

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for Dapsone Schiff Base Derivatives

| Parameter | Compound 1 | Compound 2 | Compound 3 |

|---|---|---|---|

| Bond Lengths (Å) | |||

| N=C | 1.291 | 1.295 | 1.308 |

| S=O | 1.473 | 1.394 | 1.676 |

| S-C | 1.811 | 1.676 | 1.926 |

| C-N | 1.382 | 1.382 | 1.387 |

| C-H | 1.097 | 1.116 | 1.104 |

| Bond Angles (°) | |||

| C-S-C | 103.791 | 99.394 | 106.791 |

| N=C-H | 114.640 | 122.984 | 119.617 |

| Dihedral Angle (°) | |||

| C-S-C-C | 73.87 | 79.419 | 63.752 |

| C-N=C-H | -179.96 | 0.093 | -0.167 |

Data sourced from a computational study on dapsone Schiff base derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For the dapsone Schiff base derivatives, the HOMO and LUMO energies were calculated, and the energy gaps were determined. researchgate.net These values provide a quantitative measure of the electronic excitability and the ease with which the molecule can undergo electronic transitions.

Table 2: Calculated Energies for Dapsone Schiff Base Derivatives

| Compound | Total Energy (kcal/mol) | Binding Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | ΔE (LUMO-HOMO) (eV) |

|---|---|---|---|---|---|

| 1 | -32500.6167 | -121.2255639 | -8.274 | -7.244 | 1.029 |

| 2 | -34601.9774 | -129.2554962 | -8.832 | -7.128 | 1.703 |

| 3 | -39690.1301 | -136.9567332 | -8.194 | -7.311 | 0.882 |

Data sourced from a computational study on dapsone Schiff base derivatives. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugation, charge transfer, and intramolecular interactions within a molecule. It provides a detailed picture of the bonding and electronic structure by analyzing the delocalization of electron density between filled and empty orbitals. While specific NBO analysis data for "P-(N-(2-Thenylidene)amino)phenyl sulfone" is not available in the provided search results, this technique would typically be used to understand the stabilization arising from electron delocalization between the phenyl sulfone and the thenylideneamino moieties.

Prediction of Spectroscopic Properties (e.g., GIAO NMR Chemical Shifts)

Computational methods can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors. These theoretical predictions can be compared with experimental data to confirm the molecular structure. Although no specific GIAO NMR data for the target compound was found, this method is a standard tool in the computational chemist's arsenal (B13267) for structural elucidation.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of positive and negative electrostatic potential, which are typically color-coded. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. This analysis helps in understanding intermolecular interactions and the sites of chemical reactivity.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy of various conformers, an energy landscape can be constructed to identify the most stable conformations and the energy barriers between them. For a molecule like "this compound," with several rotatable bonds, conformational analysis is essential to determine its preferred three-dimensional structure, which in turn influences its physical and biological properties.

Quantum Chemical Descriptors for Reactivity Prediction

Theoretical and computational chemistry provides powerful tools to predict the reactivity and behavior of molecules. Quantum chemical descriptors, derived from calculations based on quantum mechanics, offer insights into a molecule's electronic structure and its propensity to participate in chemical reactions. These descriptors are crucial for understanding reaction mechanisms, designing new molecules with desired properties, and predicting various chemical and biological activities.

For Schiff bases in general, several quantum chemical descriptors are commonly calculated to predict their reactivity. These include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): This descriptor relates to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons to an appropriate acceptor molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): This descriptor is associated with the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater propensity to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a critical indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Global Hardness (η) and Softness (σ): These parameters are related to the HOMO-LUMO energy gap and provide a measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Electronegativity (χ): This descriptor measures the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons.

These descriptors are typically calculated using computational methods such as Density Functional Theory (DFT), which has become a standard tool for studying the electronic properties of molecules.

While the application of these computational methods to This compound would undoubtedly provide valuable insights into its reactivity profile, no specific studies presenting this data could be identified. Research in this area would be beneficial to elucidate the compound's potential applications in fields such as materials science, medicinal chemistry, or catalysis, where the reactivity of Schiff bases is often exploited. The presence of the sulfone group and the thiophene (B33073) ring in its structure suggests that it may possess interesting electronic properties worthy of detailed theoretical investigation.

Future research efforts are needed to perform these theoretical calculations on This compound to generate the data required for a thorough understanding of its chemical behavior and to enable the prediction of its reactivity in various chemical environments.

Lack of Specific Research Data Precludes Article Generation on this compound

A thorough investigation of scientific databases and literature has revealed a significant lack of specific research data on the coordination chemistry of the compound this compound. While the compound is commercially available and its chemical identity is confirmed with CAS Number 102468-05-3 and a molecular formula of C22H16N2O2S3, dedicated studies on its role as a ligand in forming metal complexes appear to be absent from accessible scholarly articles. sigmaaldrich.comuni.lu Chemical suppliers note that analytical data for this specific substance is not collected, and at least one database explicitly states, "No literature data available for this compound." sigmaaldrich.comuni.lu

The user's request for a detailed article on its coordination chemistry—including the synthesis, characterization, stoichiometry, binding modes, and geometry of its metal complexes—cannot be fulfilled with the required scientific accuracy and specificity. Generating content based on analogous compounds, such as other Schiff bases derived from dapsone (4,4'-diaminodiphenyl sulfone) or ligands containing thiophene groups, would violate the strict instructions to focus solely on this compound. nih.govresearchgate.netresearchgate.netsphinxsai.com

Research on related Schiff bases derived from dapsone shows they readily form complexes with transition metals like Co(II), often resulting in octahedral geometries. nih.gov These studies confirm the formation of the critical imine (-C=N-) linkage and its participation in coordination. nih.govresearchgate.net However, without specific studies on the 2-thenylidene derivative, any discussion of its complexation with Cu(II), Zn(II), Cd(II), Co(II), Ni(II), La(III), Ce(IV), or UO2(II), or its specific donor atom preferences and resulting geometries, would be purely speculative.

Due to this absence of direct research, it is not possible to provide a scientifically sound article that adheres to the detailed outline provided in the user request.

Coordination Chemistry of P N 2 Thenylidene Amino Phenyl Sulfone As a Ligand

Geometric Structures of Metal Complexes

Influence of Anions and Steric Hindrance

The nature of the anion associated with the metal salt and the steric environment around the metal center can significantly influence the coordination mode of P-(N-(2-Thenylidene)amino)phenyl sulfone and the resulting structure of the metal complex.

Influence of Anions:

Coordinating vs. Non-coordinating Anions: Anions can either directly coordinate to the metal center or remain as counter-ions in the crystal lattice. For instance, in the case of silver-di(aminophenyl)sulfone coordination polymers, anions like trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻) have been observed to coordinate to the silver ion, influencing the dimensionality of the resulting polymer. In contrast, anions like perchlorate (B79767) (ClO₄⁻) and tetrafluoroborate (B81430) (BF₄⁻) often act as non-coordinating counter-ions, balancing the charge of the cationic complex. The choice of anion can thus dictate the final structure, leading to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

Anion Templating Effect: Anions can act as templates, directing the assembly of the coordination framework through hydrogen bonding and other non-covalent interactions with the ligand. This can lead to different packing arrangements and topologies of the resulting complexes.

Steric Hindrance:

Steric hindrance, arising from the spatial arrangement of atoms in the ligand or from other co-ligands bound to the metal center, plays a crucial role in determining the geometry and stability of the resulting metal complexes.

Ligand Conformation: The bulky phenyl sulfone and thiophene (B33073) groups in this compound can create a sterically demanding environment around the coordinating nitrogen and sulfur atoms. This can influence the preferred coordination geometry of the metal ion. For instance, bulky ligands often favor lower coordination numbers.

Control of Complex Nuclearity: Steric hindrance can prevent the formation of polynuclear complexes by blocking the approach of additional ligands or metal ions. This can favor the formation of mononuclear complexes.

Spectroscopic Signatures of Complexation (e.g., shifts in C=N and thiophene vibrations)

Infrared (IR) and Raman spectroscopy are powerful tools for elucidating the coordination mode of a ligand to a metal ion. Upon complexation of this compound, characteristic shifts in the vibrational frequencies of the C=N and thiophene groups are expected.

The coordination of the imine nitrogen atom to the metal center typically leads to a decrease in the stretching frequency of the C=N bond. This is due to the donation of electron density from the nitrogen to the metal, which weakens the C=N double bond. This shift to a lower wavenumber is a hallmark of the involvement of the azomethine nitrogen in coordination.

The vibrations of the thiophene ring can also be affected by coordination. The C-S stretching vibration of the thiophene ring is a key indicator. If the thiophene sulfur atom is involved in coordination, a shift in the ν(C-S) band would be expected. However, in some thiophene-derived Schiff base complexes, the absence of a significant shift in the ν(C-S) band has been interpreted as evidence that the thiophene sulfur does not participate in coordination.

The table below presents hypothetical IR data illustrating the expected shifts upon complexation, based on general observations for similar Schiff base ligands.

| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Change (Δν, cm⁻¹) | Interpretation |

| ν(C=N) | ~1625 | ~1600 | -25 | Coordination of the imine nitrogen to the metal |

| ν(C-S) of thiophene | ~840 | ~840 | 0 | Thiophene sulfur likely not coordinated |

| ν(SO₂) asymmetric | ~1320 | ~1320 | 0 | Sulfone group likely not coordinated |

| ν(SO₂) symmetric | ~1150 | ~1150 | 0 | Sulfone group likely not coordinated |

| New band | - | ~450-500 | - | Formation of M-N bond |

| New band | - | ~300-350 | - | Formation of M-S bond (if coordinated) |

This table is illustrative and the exact wavenumbers would need to be determined experimentally.

Raman spectroscopy can provide complementary information. For a related compound, 4-chlorophenylazo methyl sulfone, Raman peaks associated with SO₂ molecular vibrations were identified at 516 cm⁻¹ (wagging) and 1131 cm⁻¹. rsc.org Similar bands would be expected for this compound. Changes in the position and intensity of these bands upon complexation could provide further insights into the role of the sulfone group in the coordination sphere.

Theoretical Studies on Metal-Ligand Interactions (e.g., computational modeling of complex formation)

While specific theoretical studies on this compound and its metal complexes are not available in the reviewed literature, Density Functional Theory (DFT) has been widely employed to investigate the electronic structure, bonding, and spectroscopic properties of related Schiff base complexes. researchgate.netnih.govmdpi.com

Computational modeling can provide valuable insights into:

Optimized Geometries: DFT calculations can predict the most stable three-dimensional structure of the metal complexes, including bond lengths and angles. nih.gov This allows for a detailed understanding of the coordination environment around the metal ion. For instance, calculations could determine the preferred coordination number and geometry (e.g., tetrahedral, square planar, or octahedral) for different metal ions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of the complexes. The HOMO-LUMO energy gap can be correlated with the stability and electronic transitions of the molecule. researchgate.net In a typical complex of this compound, the HOMO is likely to be localized on the electron-rich thiophene and phenyl rings, while the LUMO may have significant metal character.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about the nature of the metal-ligand bond, quantifying the charge transfer between the ligand and the metal. This would allow for a deeper understanding of the donor-acceptor interactions.

Simulation of Vibrational Spectra: DFT calculations can be used to simulate the IR and Raman spectra of the ligand and its complexes. nih.gov By comparing the calculated spectra with experimental data, a more confident assignment of the vibrational modes can be achieved, confirming the coordination sites. For example, a calculated decrease in the C=N stretching frequency upon complexation would support the experimental findings.

Advanced Materials Science and Catalytic Applications of P N 2 Thenylidene Amino Phenyl Sulfone and Its Derivatives

Integration into Polymeric Materials

The unique combination of a rigid sulfone group, a dynamic imine linkage, and a sulfur-containing thiophene (B33073) heterocycle suggests that P-(N-(2-Thenylidene)amino)phenyl sulfone could be a valuable component in the design of high-performance polymers. Its integration could be achieved either by using it as a monomer, as a modifying agent for existing polymers, or as a cross-linker.

Polymers containing both sulfone and imine (azomethine) groups, known as poly(azomethine-sulfone)s or poly(imine-sulfone)s, are a class of materials investigated for their thermal stability and potential for creating functional materials. nih.gov These are typically synthesized through the polycondensation of a diamine with a dicarbonyl compound. researchgate.net For instance, the well-known sulfone-containing diamine, 4,4'-diaminodiphenyl sulfone (Dapsone), can be polymerized with various aldehydes to create such polymers. nih.gov

The structure of this compound suggests it could be seen as a building block for such polymers. While it is a mono-amine derivative, a corresponding diamine, such as one derived from Dapsone (B1669823) and two equivalents of thiophene-2-carboxaldehyde, could serve as a monomer for polymerization with dicarbonyl compounds. Alternatively, a dialdehyde (B1249045) containing a central sulfone unit could be polymerized with diamines. These poly(Schiff base)s are noted for their thermal resilience. For example, poly(azomethine-sulfone)s synthesized from Dapsone show high glass transition temperatures (Tg) and significant thermal stability, with decomposition temperatures well above 300°C. nih.gov

Table 1: Thermal Properties of Related Poly(azomethine-sulfone)s

| Polymer Name | Monomers | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. | Char Yield at 600°C |

|---|---|---|---|---|

| PSF1 | Barbituric acid + Dapsone | 378°C | 298°C | - |

| PSF2 | Thiobarbituric acid + Dapsone | 417°C | 334°C | 42% |

Data sourced from a study on meso-porous crosslinked poly(azomethine-sulfone)s. nih.gov

The incorporation of the thiophene moiety, as present in this compound, could further influence the polymer's properties, potentially enhancing π-conjugation and modifying solubility and processability, as seen in other furan- and thiophene-containing poly(Schiff base)s. researchgate.netacs.org

The introduction of cross-links into a polymer network is a critical strategy for enhancing mechanical strength, thermal stability, and chemical resistance. Molecules with reactive functional groups are essential for this process. The structure of this compound contains an imine bond, which is a dynamic covalent bond that can participate in exchange reactions, making it suitable for creating self-healing or adaptable polymer networks. rsc.org

More directly, the amine precursor to this compound, an aminophenyl sulfone, can act as a curing agent. Amines are widely used to cross-link epoxy resins. Furthermore, polymers can be functionalized with amine groups, which then serve as reactive sites for cross-linking. canada.cagoogle.com For example, quaternized polysulfone can be cross-linked with N,N-dimethyl chitosan (B1678972) via their respective aminated moieties, leading to robust anion-conducting membranes. mdpi.com This covalent bridging restricts polymer chain mobility, which improves dimensional stability upon swelling. mdpi.com Similarly, a polymer backbone containing the this compound unit would possess sites (the imine linkage) that could be targeted for specific cross-linking chemistries, potentially triggered by pH changes. rsc.org

Table 2: Examples of Cross-linking Strategies Involving Amine or Imine Functionalities

| Polymer System | Cross-linker/Functional Group | Method | Application | Reference |

|---|---|---|---|---|

| Gelatin | Caulerpenyne (contains aldehyde groups) | Paal-Knorr reaction with free amino groups | Hydrogel formation for medical use | google.com |

| Sulfonated Poly(arylene ether sulfone) (Am-SPAES) | Silane coupling agent (ICPTES) | Covalent bond formation between amino groups and SiO₂ | Proton exchange membranes | researchgate.net |

| Quaternized Polysulfone (QPSf) | 1,4-dibromobutane | Reaction with aminated moieties of QPSf and N,N-dimethyl chitosan | Anion exchange membranes | mdpi.com |

Polymer membranes are crucial for applications ranging from water purification and gas separation to energy technologies like fuel cells. Aromatic sulfone polymers, such as polyethersulfone (PES) and polysulfone (PSU), are workhorse materials in membrane fabrication due to their excellent thermal, chemical, and mechanical stability. mdpi.comresearchgate.net

To create specialty membranes, the base polymer is often modified to introduce specific functionalities. A relevant example is the grafting of sulfonated poly(arylene ether sulfone) with 4-amino-phenyl pendant groups (Am-SPAES). researchgate.net These amino groups can then be used to form covalent cross-links with inorganic components like SiO₂, creating organic-inorganic hybrid membranes. researchgate.net This approach enhances thermal and mechanical stability and reduces swelling, which is beneficial for applications like proton exchange membranes in fuel cells operating at high temperatures. researchgate.net

Given this context, a polymer derived from or containing this compound units could be developed for specialty membranes. The sulfone group would provide the requisite stability, while the imine-thiophene portion could be exploited to tailor surface properties, such as hydrophilicity or affinity for specific molecules, potentially for filtration or sensor applications.

High-performance polymers are often required to operate in demanding environments where fire safety is a concern. Sulfone-based polymers like Veradel® PESU and Radel® PPSU are known to be inherently flame retardant. syensqo.com This property arises from their aromatic structure, which promotes the formation of a protective layer of char upon combustion, insulating the underlying material from heat and fuel sources.

Catalytic Applications in Organic Transformations

The utility of a molecule in catalysis often depends on its ability to coordinate with a metal center and influence its electronic and steric environment. Schiff bases are one of the most versatile classes of ligands in coordination chemistry due to the ease of their synthesis and their ability to form stable complexes with a wide range of metal ions. researchgate.net

This compound is a Schiff base ligand. The imine nitrogen atom is a primary coordination site, and the sulfur atom within the thiophene ring can also participate in binding, making it a potential bidentate ligand. The formation of metal complexes with this ligand could lead to novel catalysts.

The field of organometallic chemistry has many examples of catalytically active complexes derived from related ligands. For instance, palladium (Pd) complexes bearing sulfur-functionalized N-heterocyclic carbene (NHC) ligands have been successfully employed in cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.netmdpi.com Ruthenium (Ru) complexes with P^N-type ligands (containing phosphorus and nitrogen donors) are active for transfer hydrogenation of ketones and imines. researchgate.net The electronic properties of the ligand, such as the electron-withdrawing sulfone group in the target compound, can significantly tune the reactivity of the metal center. The ability to create a chelate with the metal can also enhance the stability of the catalytic species. researchgate.net Therefore, it is highly plausible that metal complexes of this compound could function as effective homogeneous or heterogeneous catalysts for various organic transformations.

Table 3: Catalytic Activity of Metal Complexes with Related Ligand Types

| Catalyst Type | Ligand Type | Reaction | Result | Reference |

|---|---|---|---|---|

| Pd(II) Complex | Thiolato-bridged N-heterocyclic carbene (S and C donors) | Suzuki-Miyaura Coupling | High yields for coupling of aryl bromides | mdpi.com |

| Ru(II) Complex | P^N-ligand (phosphine and pyridine (B92270) donors) | Transfer Hydrogenation of N-benzylideneaniline | 96% conversion | researchgate.net |

Exploration in C-C and C-N Bond Forming Reactions

The molecular architecture of this compound, particularly the presence of the imine (C=N) and sulfone (SO₂) groups, makes it an interesting candidate for catalytic applications, especially in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Schiff base ligands are well-regarded for their ability to form stable complexes with a variety of transition metals, which are central to many catalytic cycles. mdpi.com

Metal complexes derived from Schiff bases are known to be effective catalysts in a range of organic transformations. epa.govmdpi.com For instance, copper(I) complexes of Schiff bases have been successfully employed as catalysts for both C-C and C-N coupling reactions. researchgate.net The nitrogen atom of the imine group and potentially the oxygen atoms of the sulfone group or the sulfur atom of the thiophene ring in this compound could act as coordination sites for metal ions. This coordination can activate the metal center, facilitating key steps in catalytic cycles such as oxidative addition and reductive elimination.

Furthermore, sulfonated Schiff base complexes have demonstrated catalytic activity in C-C bond-forming reactions like the Henry (nitroaldol) reaction. rsc.org The sulfone group in this compound, being a strong electron-withdrawing group, can influence the electronic properties of the entire molecule, thereby modulating the catalytic activity of its potential metal complexes. Similarly, copper-catalyzed C-N cross-coupling reactions have been developed for sulfondiimines and sulfonamides, indicating the reactivity of sulfur- and nitrogen-containing compounds in such transformations. researchgate.netnih.gov The presence of the sulfone moiety suggests that derivatives of this compound could be explored in similar palladium- or nickel-catalyzed Negishi-type cross-coupling reactions for the formation of C-C bonds. organic-chemistry.org

Catalyst Design and Performance Optimization

The design of effective catalysts based on this compound would likely involve its use as a ligand in coordination with transition metals such as copper, palladium, nickel, or cobalt. researchgate.netrsc.orgafricaresearchconnects.com The performance of such catalysts can be systematically optimized by modifying the structure of the ligand itself.

The versatility of Schiff base synthesis allows for the introduction of various substituents on both the phenyl and thenylidene rings. These modifications can fine-tune the steric and electronic properties of the ligand, which in turn affects the stability, solubility, and catalytic activity of the resulting metal complex. mdpi.com For example, introducing electron-donating or electron-withdrawing groups can alter the electron density at the metal center, influencing its reactivity.

The choice of the metal precursor is another critical factor in catalyst design. Different metals offer different coordination geometries and redox potentials, making them suitable for specific types of reactions. mdpi.com For instance, palladium complexes are often favored for cross-coupling reactions, while copper complexes are used in a broader range of coupling and oxidation reactions. researchgate.netorganic-chemistry.org The performance of the catalyst can also be influenced by reaction conditions such as the choice of solvent, temperature, and the presence of a base. In some cases, mechanochemical methods have been shown to enhance the efficiency of C-N coupling reactions involving sulfonamides, offering an alternative to traditional solution-based approaches. researchgate.net

Surface Science and Protective Coatings

The inherent structural features of this compound, such as the presence of heteroatoms (N, S, O) and aromatic rings, make it a promising candidate for applications in surface science, particularly as a corrosion inhibitor.

Formation of Protective Films (e.g., corrosion inhibition studies)

Organic compounds containing nitrogen, sulfur, and oxygen atoms, along with multiple bonds, are known to be effective corrosion inhibitors for various metals and alloys, including mild steel in acidic environments. researchgate.netrdd.edu.iq These compounds function by adsorbing onto the metal surface to form a protective film that acts as a barrier against corrosive agents. saudijournals.com

Schiff bases, especially those incorporating heterocyclic rings like thiophene, have demonstrated significant potential as corrosion inhibitors. mdpi.comtulane.edu The unique molecular structure of these compounds, featuring an imine group and heteroatoms with lone pairs of electrons, facilitates strong adsorption onto metal surfaces. The thiophene ring, in particular, can enhance the adsorption process. mdpi.com Studies on various Schiff bases have shown high inhibition efficiencies, often exceeding 90%, for the corrosion of mild steel in acidic media. africaresearchconnects.comresearchgate.netresearchgate.net For example, a Schiff base derived from a quinazolinone derivative exhibited an inhibition efficiency of 93% for carbon steel in 1M HCl. rdd.edu.iq

The protective film formed by these inhibitors can act as a mixed-type inhibitor, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tulane.eduresearchgate.net The effectiveness of the inhibition typically increases with the concentration of the inhibitor. africaresearchconnects.comtulane.edu

Below is a table summarizing the corrosion inhibition performance of various Schiff base compounds, which provides a reference for the potential efficacy of this compound and its derivatives.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 5-[((4-mthyle phenol)azo)-N-(6-amino-2-pyridil) salicylaldeied | Mild Steel | 0.5 M H₂SO₄ | >90% (inferred) | researchgate.net |

| 4,4′-bis(3-carboxaldehyde thiophene) diphenyl diimino ether (L1) | Mild Steel | 1 M HCl | Increases with concentration | tulane.edu |

| 4,4′-bis(3-carboxaldehyde thiophene) diphenyl diimino ethane (B1197151) (L2) | Mild Steel | 1 M HCl | Increases with concentration | tulane.edu |

| Schiff base complexes of 2-furaldehyde semicarbazone with Mn(II) | XC38 Carbon Steel | HCl | 91.48 | africaresearchconnects.com |

| Schiff base from methyl anthranilate and isothiocyanatobenzene (Q1) | Carbon Steel | 1 M HCl | 93 | rdd.edu.iq |

This table is based on data for analogous compounds, as direct data for this compound is not available.

Adsorption Behavior on Metal Surfaces

The mechanism of corrosion inhibition by Schiff bases is primarily attributed to their adsorption onto the metal surface. This adsorption can occur through two main processes: physisorption and chemisorption. saudijournals.com

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to adsorption via anion intermediaries.

Chemisorption, on the other hand, involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atom of the imine group, the sulfur and oxygen atoms of the sulfone and thiophene moieties, and the π-electrons of the aromatic rings in this compound can all be donated to the vacant d-orbitals of the metal atoms. saudijournals.com This type of interaction generally leads to a more stable and effective protective layer.

The mode of adsorption is often described by adsorption isotherms, such as the Langmuir isotherm, which has been found to model the adsorption of many Schiff base inhibitors on metal surfaces. tulane.eduresearchgate.net The adsorption process is typically spontaneous. tulane.edu The formation of this adsorbed layer effectively displaces water molecules and other corrosive species from the metal surface, thereby mitigating the corrosion process. africaresearchconnects.com Studies on sulfonated carbon materials derived from Schiff base reactions have also highlighted the importance of surface functional groups (including C=N, C=S, and O-H) in adsorption processes. mdpi.com

Future Research Trajectories for P N 2 Thenylidene Amino Phenyl Sulfone Chemistry

Development of Novel Synthetic Methodologies with Enhanced Sustainability

Future synthetic research concerning P-(N-(2-Thenylidene)amino)phenyl sulfone must prioritize green chemistry principles to minimize environmental impact and enhance efficiency. researchgate.net Traditional condensation reactions, often requiring reflux in organic solvents for extended periods, can be improved significantly. jocpr.com

Future research should focus on:

Mechanochemistry: Solvent-free or liquid-assisted grinding techniques represent a highly promising avenue. researchgate.net This method eliminates the need for bulk solvents, reduces reaction times, and can lead to high yields, as demonstrated for other aromatic Schiff bases. researchgate.netrsc.org Investigating the mechanochemical synthesis of this compound from 4-aminophenyl phenyl sulfone and thiophene-2-carbaldehyde (B41791) could establish a more sustainable and scalable production route.

Photocatalysis: The use of visible-light photocatalysis offers a mild and energy-efficient alternative for driving organic reactions. nih.govresearchgate.net Research into photocatalytic pathways, potentially using catalysts like cadmium indium sulfide (B99878) (CdIn₂S₄), could enable the one-pot synthesis of Schiff bases under ambient conditions. rsc.orgresearchgate.net Exploring the photocatalytic synthesis of the sulfone precursor or the final Schiff base itself is a key future direction. nih.govrsc.org

Microwave and Ultrasonic-Assisted Synthesis: These techniques have been shown to accelerate the synthesis of Schiff bases, often leading to higher yields in significantly shorter reaction times compared to conventional heating. researchgate.netuokerbala.edu.iq A systematic study optimizing microwave or ultrasonic parameters for the synthesis of this compound would be a valuable contribution.

A comparative analysis of these emerging sustainable methods against conventional synthesis is presented below.

| Synthetic Method | Key Advantages | Primary Research Goal for Target Compound | Relevant Findings |

| Mechanochemistry | Solvent-free, reduced waste, high yields, rapid reaction. | Establish a robust, solvent-free protocol for the condensation reaction. | Proven effective for a broad range of aromatic aldehydes and amines. researchgate.net |

| Photocatalysis | Uses visible light, mild conditions, potential for novel reaction pathways. | Develop a light-driven synthesis from starting materials or intermediates. | Sulfone-decorated polymers show great potential in photocatalysis. nih.govrsc.org |

| Microwave-Assisted | Drastically reduced reaction times, improved yields, process homogeneity. uokerbala.edu.iq | Optimize reaction conditions (power, time, catalyst) for maximum efficiency. | Widely adopted as a green chemistry technique for organic transformations. uokerbala.edu.iq |

| Ultrasonic-Assisted | Enhanced reaction rates through acoustic cavitation, mild conditions. researchgate.net | Evaluate sonication as an alternative energy source for the synthesis. | Effective for producing high yields in an ecofriendly manner. researchgate.net |

Exploration of Advanced Characterization Techniques for Dynamic Processes

Moving beyond static structural confirmation (NMR, IR), future research must employ advanced characterization techniques to understand the dynamic behavior of this compound. The imine bond is a dynamic covalent bond, susceptible to hydrolysis and exchange, a property that can be harnessed for functional materials. acs.orgcas.cn

Key areas for future investigation include:

In Situ Monitoring: Techniques like in situ FT-IR or Raman spectroscopy can monitor the kinetics of the Schiff base formation in real-time. This provides crucial data on reaction mechanisms and catalyst efficiency.

Dynamic Covalent Chemistry (DCC) Studies: The reversibility of the imine bond is central to DCC. researchgate.net Future studies should investigate the hydrolysis kinetics of this compound under varying pH conditions. This understanding is critical for applications where pH-responsiveness is desired, such as in drug delivery systems or sensors. acs.orgcas.cn

Mass Spectrometry and X-ray Crystallography of Intermediates: These techniques can provide definitive evidence for the formation of key intermediates, such as the Schiff base itself within a complex biological or chemical system. nih.govresearchgate.net This is particularly relevant for understanding its interactions in biological assays or its role in multicomponent materials.

Rational Design Principles for Structure-Property Relationships in Materials Science

A significant future trajectory is the establishment of clear structure-property relationships to guide the rational design of new materials based on the this compound scaffold. nih.gov The unique combination of the electron-withdrawing sulfone group, the π-conjugated phenyl and thiophene (B33073) rings, and the versatile imine linkage allows for extensive tuning of material properties.

Future design principles should target:

Tuning Electronic Properties: The sulfone group acts as a strong electron-withdrawing moiety, while the thiophene ring is an electron-rich π-system. Modifications to either the phenyl or thiophene rings with additional donor or acceptor groups can precisely tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. This is fundamental for designing materials with specific optical and electronic properties.

Controlling Polymer Properties: When incorporated as a monomer into polymers, the rigid sulfone and aromatic units will influence the polymer's thermal stability, solubility, and mechanical properties. Future work should explore the synthesis of poly(sulfone-Schiff base)s and systematically study how the structure of the monomer translates to the final polymer characteristics.

Modulating Intermolecular Interactions: The sulfone oxygens are potent hydrogen bond acceptors, while the thiophene sulfur and aromatic rings can participate in various non-covalent interactions. This allows for the design of molecules that self-assemble in predictable ways, a key aspect of crystal engineering.

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and theoretical computation is a powerful tool for accelerating materials discovery. For this compound, this integration will be crucial for moving from serendipitous discovery to targeted design.

Future research should implement a feedback loop model:

Computational Prediction: Use Density Functional Theory (DFT) to predict the geometric and electronic properties of hypothetical derivatives. researchgate.netnih.govnih.gov Calculations can estimate HOMO/LUMO energies, dipole moments, and polarizability, which are precursors to predicting optical and electronic behavior. researchgate.netdoaj.orgresearchgate.net

Targeted Synthesis: Synthesize the most promising candidates identified through computation using the sustainable methods outlined in section 8.1.

Experimental Validation: Characterize the synthesized compounds to validate the computational predictions. researchgate.netchemistryjournal.net This includes spectroscopic analysis, electrochemical measurements, and X-ray crystallography.

Model Refinement: Use the experimental data to refine the computational models, leading to more accurate predictions for the next generation of materials. mdpi.com

This integrated approach saves significant time and resources by focusing experimental efforts on molecules with the highest predicted performance for a given application.

| Parameter | Computational Method | Experimental Technique | Synergistic Goal |

| Molecular Geometry | DFT (e.g., B3LYP/6-311G++) | X-ray Diffraction, NMR | Correlate predicted bond lengths/angles with crystal structure data. researchgate.net |

| Electronic Structure | DFT (HOMO/LUMO calculation) | Cyclic Voltammetry (CV), UV-Vis Spectroscopy | Predict redox potentials and electronic transitions; validate with experimental data. acs.org |

| Optical Properties | TD-DFT | UV-Vis and Fluorescence Spectroscopy | Predict absorption/emission wavelengths and guide the design of new dyes or sensors. researchgate.net |

| Non-Linear Optical (NLO) Properties | DFT (Hyperpolarizability) | Z-scan or other NLO measurement | Computationally screen for high-performing NLO candidates before synthesis. doaj.org |

Investigation of Supramolecular Assembly and Crystal Engineering for Functional Materials

Crystal engineering, the rational design of crystalline solids, offers a powerful strategy to control the solid-state properties of molecular materials. mdpi.com The structural features of this compound—including hydrogen bond acceptors (sulfonyl oxygens, imine nitrogen), a hydrogen bond donor (if any substituent allows), and π-rich aromatic systems—make it an excellent candidate for crystal engineering studies.

Future research should focus on:

Identifying and Exploiting Key Intermolecular Interactions: A detailed analysis of the crystal structure of the parent compound and its derivatives is needed. Hirshfeld surface analysis can be used to visualize and quantify the crucial intermolecular contacts (e.g., C-H···O, π-π stacking) that govern the packing arrangement. researchgate.netrsc.org

Design of Polymorphs and Co-crystals: By systematically changing crystallization conditions or introducing co-former molecules, it may be possible to generate different crystalline forms (polymorphs) or multi-component crystals (co-crystals) with distinct properties, such as solubility or photoluminescence.

Controlling Nanostructure Formation: Thiophene-based molecules are known to self-assemble into ordered nanostructures like fibers and wires. researchgate.net Future work should explore how to control the self-assembly of this compound on surfaces (e.g., graphite, mica) to create functional nano-architectures for electronic applications.

Exploration of Optoelectronic and Redox Properties for Advanced Materials

The conjugated system formed by the thiophene and phenyl rings, bridged by an imine bond and influenced by the sulfone group, suggests significant potential for optoelectronic and redox-active materials. researchgate.net Future research should systematically explore these properties.

Key experimental and theoretical investigations should include:

Optical Spectroscopy: Detailed UV-Vis absorption and photoluminescence studies are necessary to determine the molecule's optical band gap and emission characteristics. acs.orgresearchgate.net The effect of solvent polarity on these properties (solvatochromism) should be investigated to probe the charge-transfer characteristics of the molecule.

Cyclic Voltammetry (CV): CV is essential for determining the HOMO and LUMO energy levels experimentally and assessing the redox stability of the compound. acs.org This data is critical for evaluating its suitability for use in organic electronic devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Thiophene-based Schiff bases have already been investigated for their redox behaviors. researchgate.net

Computational Modeling of Optoelectronic Properties: Time-dependent DFT (TD-DFT) can be used to simulate absorption spectra and predict excited-state properties, providing insights into the nature of electronic transitions. researchgate.netnih.govmdpi.com This can guide the design of new molecules with tailored absorption and emission profiles for applications in sensing, imaging, or as functional dyes.

Q & A

Q. What are effective synthetic routes for P-(N-(2-Thenylidene)amino)phenyl sulfone?

Methodological Answer:

- Grignard Reaction: Phenylmagnesium bromide reacts with phenyl tosylate in a 7:10 THF:toluene mixture at 90°C to yield sulfones via C–S coupling. Reaction progress is monitored by GLC analysis, ensuring reproducibility (±4% error) .

- Oxidation of Sulfides: Sulfides can be oxidized to sulfones using hydrogen peroxide (H₂O₂) in acetic acid (60–80% yield). For example, methylthiophenyl esters are oxidized to sulfones, which act as activated intermediates in peptide synthesis .

- Key Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOMe) are critical. Reactions require controlled temperatures (e.g., 0°C to 90°C) and solvents like THF or CH₂Cl₂ .

Q. How can researchers characterize sulfone derivatives like this compound?

Methodological Answer:

- LC-MS Analysis: A validated LC-MS method with 98–102% recovery at LOQ, 50%, 100%, and 150% spiked levels ensures accurate quantification. Method precision (%RSD <2%) is achieved via six replicate injections .

- Chromatographic Techniques: GLC with ZB-1 capillary columns and flame ionization detectors quantifies reactants (e.g., phenyl tosylate) and products (sulfones, phenol) during kinetic studies .